REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6](F)=[CH:5][N:4]=1)#[N:2].[CH3:10][O-:11].[Na+]>C(OCC)(=O)C>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([O:11][CH3:10])=[CH:5][N:4]=1)#[N:2] |f:1.2|
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=C(C=C1)F
|
Name
|
sodium methoxide
|
Quantity
|
1.83 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=NC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 304 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |